2-(Butan-2-yl)-6-hydroxy-5-nitropyrimidin-4(3H)-one, also known by its chemical structure and CAS number 61456-91-5, is a member of the pyrimidinone family. This organic compound features a unique arrangement that includes a butan-2-yl group, a hydroxy group, and a nitro group attached to a pyrimidinone ring. Its chemical formula is , and it is characterized by its potential applications in various scientific fields, including medicinal chemistry and materials science .
This compound can be classified under heterocyclic compounds due to the presence of the pyrimidine ring. It has been synthesized for research purposes and is available from chemical suppliers like Benchchem. The compound is of interest for its biological activities and potential therapeutic applications.
The synthesis of 2-(Butan-2-yl)-6-hydroxy-5-nitropyrimidin-4(3H)-one typically involves several steps:
The synthetic routes often require specific reaction conditions, including temperature control, solvent selection (commonly ethanol or methanol), and the use of catalysts such as acids or bases to facilitate the cyclization process. In industrial settings, continuous flow processes may be employed to ensure high yields and purity levels, optimizing parameters such as pressure and temperature.
The molecular structure of 2-(Butan-2-yl)-6-hydroxy-5-nitropyrimidin-4(3H)-one can be represented as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 213.19 g/mol |
IUPAC Name | 2-butan-2-yl-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
InChI | InChI=1S/C8H11N3O4/c1-3-4(2)6-9-7(12)5(11(14)15)8(13)10-6/h4H,3H2,1-2H3,(H2,9,10,12,13) |
InChI Key | NVGCJYWSYDNWHP-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)C1=NC(=C(C(=O)N1)N+[O-])O |
The structure features a pyrimidine ring with substituents that influence its chemical properties and reactivity .
2-(Butan-2-yl)-6-hydroxy-5-nitropyrimidin-4(3H)-one can participate in various chemical reactions:
Common reagents used in these reactions include:
The compound exhibits typical physical characteristics associated with organic compounds:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Stability | Stable under normal conditions |
These properties are essential for understanding how the compound behaves in various environments and applications .
2-(Butan-2-yl)-6-hydroxy-5-nitropyrimidin-4(3H)-one has several notable applications:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7